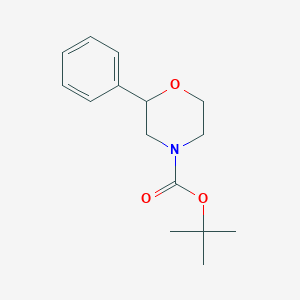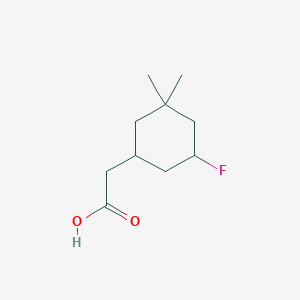
2-(5-Fluoro-3,3-dimethylcyclohexyl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Fluoro-3,3-dimethylcyclohexyl)acetic acid is a chemical compound with the molecular formula C10H17FO2 and a molecular weight of 188.24 g/mol . It is characterized by the presence of a fluorine atom and a cyclohexyl ring, which contribute to its unique chemical properties. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
The synthesis of 2-(5-Fluoro-3,3-dimethylcyclohexyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylcyclohexanone and fluorinating agents.
Acetic Acid Introduction: The acetic acid moiety is introduced through a carboxylation reaction, typically using carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH).
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
2-(5-Fluoro-3,3-dimethylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom.
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(5-Fluoro-3,3-dimethylcyclohexyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is employed in the study of biological processes and pathways, particularly those involving fluorinated compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(5-Fluoro-3,3-dimethylcyclohexyl)acetic acid involves its interaction with molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The cyclohexyl ring provides structural rigidity, influencing the compound’s binding affinity to specific targets .
Comparaison Avec Des Composés Similaires
2-(5-Fluoro-3,3-dimethylcyclohexyl)acetic acid can be compared with other similar compounds, such as:
2-(3,3-Dimethylcyclohexyl)acetic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-(5-Chloro-3,3-dimethylcyclohexyl)acetic acid: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
2-(5-Bromo-3,3-dimethylcyclohexyl)acetic acid:
The uniqueness of 2-(5-Fluoro-3,3-dimethylcyclohexyl)acetic acid lies in its fluorine atom, which imparts distinct properties that are valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H17FO2 |
|---|---|
Poids moléculaire |
188.24 g/mol |
Nom IUPAC |
2-(5-fluoro-3,3-dimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H17FO2/c1-10(2)5-7(4-9(12)13)3-8(11)6-10/h7-8H,3-6H2,1-2H3,(H,12,13) |
Clé InChI |
QUYZHUYZSUIAFK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(C1)F)CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


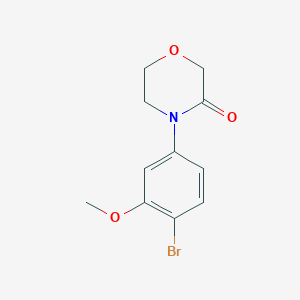
![Ethyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylateoxalate](/img/structure/B13063042.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate](/img/structure/B13063044.png)
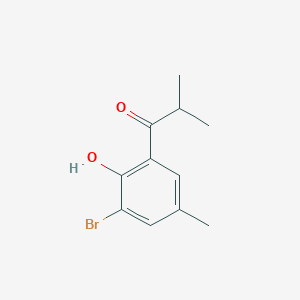
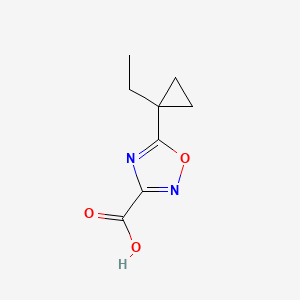
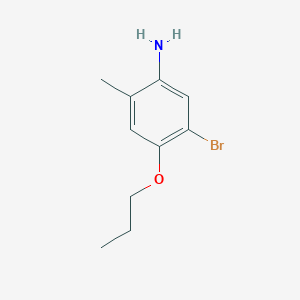
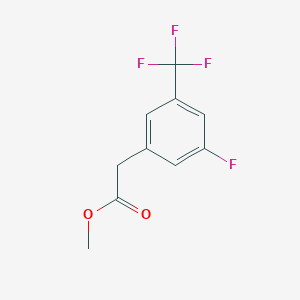
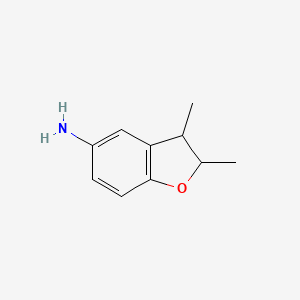
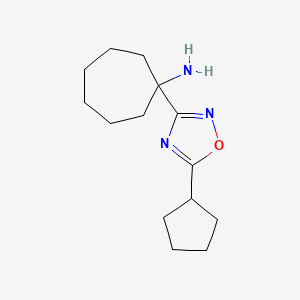
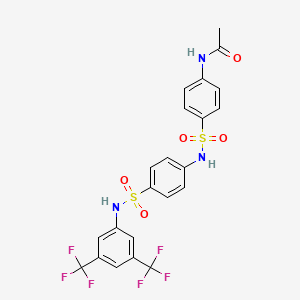
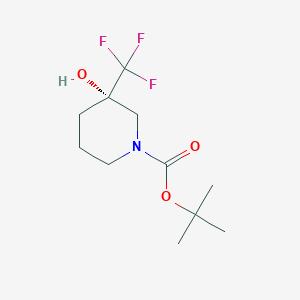

![2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde](/img/structure/B13063095.png)
